![molecular formula C14H12O3 B1612957 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 773872-69-8](/img/structure/B1612957.png)

4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Vue d'ensemble

Description

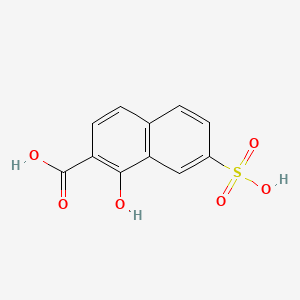

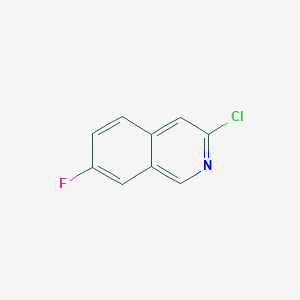

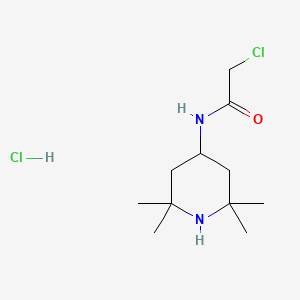

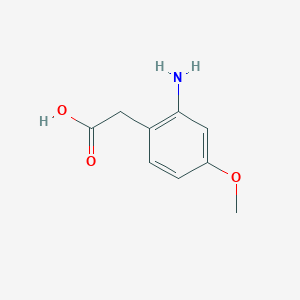

“4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C14H12O3 . It is used to synthesize hydroxylated arenes and is also an intermediate or impurity of Telmisartan, which is an angiotensin II receptor antagonist .

Synthesis Analysis

The synthesis of this compound can be achieved through the Suzuki reaction, a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst . In this reaction, an aryl halide is coupled with an arylboronic acid to produce a biphenyl . The reaction takes place in the presence of palladium as a catalyst, with tetrabutylammonium bromide serving as a phase-transfer catalyst to promote interface between the aqueous and organic phase .Molecular Structure Analysis

The molecular structure of “4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid” can be represented by the linear formula C6H5C6H4CH2OH . Its molecular weight is 184.23 .Chemical Reactions Analysis

The Suzuki reaction is a key process in the chemical reactions involving this compound . This reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids, making it an important method of synthesizing many styrenes, alkenes, and biphenyls .Applications De Recherche Scientifique

Field: Materials Science

- Application : The compound is used in the production of sulfonated hypercrosslinked polymers (SHCPs), which are employed as heterogeneous acid catalysts .

- Method of Application : The SHCPs are produced using chlorosulfonic acid as a dual polymerisation catalyst and sulfonation agent, consolidating a conventional two-step process into a one-pot reaction . This method significantly reduces the network synthesis time from 5–6 days to less than 24 hours, while also lowering or eliminating the requirement of some reagents .

- Results : These sulfonated networks display superior acid site densities and porosities compared to conventional equivalents . They are used in the hydrolysis of cyclohexyl acetate, and it is shown that fine-tuning polymer properties has a dramatic effect on their catalytic performance .

Field: Organic Chemistry

- Application : The compound is used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date .

- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Field: Pharmaceuticals

- Application : The compound is used in the synthesis of various pharmaceutical intermediates .

- Method of Application : The compound can be used as a starting material in the synthesis of various pharmaceutical intermediates. The specific methods of application and experimental procedures would depend on the specific intermediate being synthesized .

- Results : The synthesized intermediates can then be used in the production of various pharmaceutical products .

Safety And Hazards

The safety data sheet for a similar compound, Biphenyl-4-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Orientations Futures

As for future directions, the Suzuki reaction, which is used in the synthesis of this compound, is a fruitful branch of organic research . Discoveries of alternate forms, derivatives, and offshoots of the Suzuki reaction are constantly being made, expanding our knowledge of how this reaction works and opening up new paths for synthesis or research .

Propriétés

IUPAC Name |

3-[4-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCJZYHNQJDOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624616 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

773872-69-8 | |

| Record name | 4'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

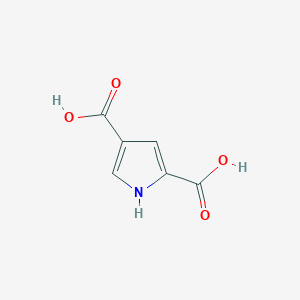

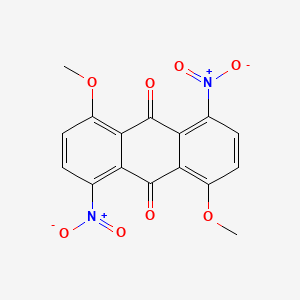

![2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1612888.png)